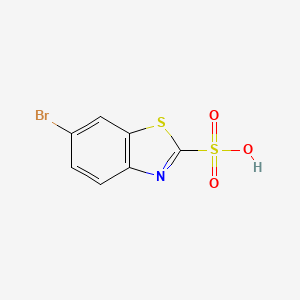
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID
Übersicht
Beschreibung
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID is a chemical compound with the molecular formula C₇H₄BrNO₃S₂. It is a derivative of benzo[d]thiazole, featuring a bromine atom at the 6th position and a sulfonic acid group at the 2nd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID typically involves the bromination of benzo[d]thiazole followed by sulfonation. One common method is the bromination of benzo[d]thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 2nd position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, iodine) and catalysts like aluminum chloride are commonly used.
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives.
Nucleophilic Substitution: Sulfonamide derivatives.
Oxidation and Reduction: Various oxidation states and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit enzymatic activity, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chlorobenzo[d]thiazole-2-sulfonic acid
- 6-Iodobenzo[d]thiazole-2-sulfonic acid
- 6-Fluorobenzo[d]thiazole-2-sulfonic acid
Uniqueness
6-BROMOBENZOTHIAZOLE-2-SULFONIC ACID is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Eigenschaften
IUPAC Name |
6-bromo-1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S2/c8-4-1-2-5-6(3-4)13-7(9-5)14(10,11)12/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAMNBGCOKXXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675413 | |
| Record name | 6-Bromo-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-68-7 | |
| Record name | 6-Bromo-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)


![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)






![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)

![2-[(2-Aminophenyl)amino]ethanol, HCl](/img/structure/B1372743.png)
